molecular formula C9H12O3S B8420175 4-Hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid allyl ester

4-Hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid allyl ester

Cat. No. B8420175
M. Wt: 200.26 g/mol
InChI Key: AKGRWDIAMHYWMN-UHFFFAOYSA-N
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Patent
US06489318B1

Procedure details

To a mixture of sodium sand (23 g; 1.0 mole) (Vogel's Textbook of Practical Organic Chemistry, Fourth Ed., Longman, London, 1978, p. 313) and anhydrous diethyl ether (3.4 1), allyl alcohol (65.8 ml) was slowly added. The obtained reaction mixture was stirred for two days at room temperature and then diallyl 3,3′-thiodipropionate (129.0 g; 0.5 mole) prepared according to the process disclosed in Example 1 was slowly added drop by drop. The mixture was stirred for another day at room temperature and then under ice cooling first absolute ethanol (10 ml) and then water (400 ml) and concentrated hydrochloric acid (455 ml) were added and it was stirred until the whole was dissolved. The phases were separated. The obtained organic phase was washed with water (400 ml), a 7% sodium hydrogencarbonate solution (3×400 ml) and once more with water (200 ml). The organic phase was dried with magnesium sulfate, the drying agent was filtered off, the filtrate was evaporated and dried. The title compound (42.4 g; 42%) was obtained as a crude product in the form of a yellowish oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
65.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
455 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[Na].C(O)C=C.[S:6]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH:21]=[CH2:22])=[O:18])[CH2:7][CH2:8][C:9]([O:11]CC=C)=O.Cl>O.C(OCC)C>[OH:11][C:9]1[CH2:8][CH2:7][S:6][CH2:15][C:16]=1[C:17]([O:19][CH2:20][CH:21]=[CH2:22])=[O:18] |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
65.8 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
129 g
Type
reactant
Smiles
S(CCC(=O)OCC=C)CCC(=O)OCC=C
Step Three
Name
Quantity
455 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for two days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred for another day at room temperature
STIRRING
Type
STIRRING
Details
it was stirred until the whole
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
The obtained organic phase was washed with water (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1=C(CSCC1)C(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 42.4 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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